molecular formula C8H10N2O B074021 N-methylbenzohydrazide CAS No. 1483-24-5

N-methylbenzohydrazide

Cat. No. B074021
CAS RN: 1483-24-5
M. Wt: 150.18 g/mol
InChI Key: VVCYTTNKSCQICY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-methylbenzohydrazide and related compounds involves several steps, including condensation reactions and the use of specific reagents to introduce the N-methyl group. Studies have detailed methods to achieve high-purity and high-yield products. For example, the synthesis and characterization of compounds related to N-methylbenzohydrazide have been reported using FT-IR, NMR, and single-crystal X-ray diffraction techniques (Karrouchi et al., 2021).

Molecular Structure Analysis

The molecular structure of N-methylbenzohydrazide derivatives has been determined through spectroscopic methods and X-ray crystallography. These studies reveal detailed information about the electronic and geometric structure, providing insights into the compound's reactivity and stability. For instance, the structure of N-p-methylbenzyliden-N-phenyl-p,p′-dimethoxybenzoyl acetic acid hydrazide, a related compound, has been determined by X-ray diffraction, showcasing the detailed molecular arrangement and intermolecular interactions (Ülkü et al., 2003).

Chemical Reactions and Properties

N-methylbenzohydrazide and its derivatives participate in various chemical reactions, including condensation with aldehydes and ketones, and cyclization reactions that form heterocyclic compounds. The reactivity is influenced by the electronic properties of the N-methyl group and the hydrazide moiety. Research has explored these reactions in the context of synthesizing bioactive molecules (Kausar et al., 2020).

Physical Properties Analysis

The physical properties of N-methylbenzohydrazide, such as melting point, solubility, and crystal structure, have been studied to understand its behavior in different environments. These properties are crucial for its application in material science and pharmaceutical formulations. The study of the cocrystal 2-hydroxy-4-methyl-N-propanoylbenzohydrazide reveals important details about its crystalline form and stability (Feng et al., 2008).

Chemical Properties Analysis

The chemical properties of N-methylbenzohydrazide, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, have been the subject of investigation. These properties are essential for its use in chemical syntheses and as an intermediate in the production of pharmaceuticals and polymers. The synthesis and properties of 4-bromobenzohydrazide derivatives provide insights into the chemical behavior and potential applications of these compounds (Chantrapromma et al., 2015).

Scientific Research Applications

  • Agricultural Applications:

    • As a component in solid lipid nanoparticles and polymeric nanocapsules, compounds like Carbendazim, derived from benzohydrazide structures, are used for the sustained release of fungicides, providing efficient plant protection with reduced environmental toxicity (Campos et al., 2015).
  • Pharmaceutical Applications:

    • Some derivatives like Carbendazim show promise in inhibiting cancer cell proliferation by suppressing microtubule dynamics and inducing mitotic arrest, making them potential candidates for anti-tumor drugs (Yenjerla et al., 2009).
    • Hydrazone compounds derived from 4-methylbenzohydrazide have been synthesized and are studied for their antibacterial activities, providing pathways for new antibacterial drug development (Lei et al., 2013).
  • Material Science:

    • In the synthesis of new classes of poly(1,3,4-oxadiazole)s and poly(amide-1,3,4-oxadiazole)s, naphthalenedioxydiphenylene groups are created using related hydrazide polymers, leading to the creation of materials with high thermal stability and potential for various industrial applications (Hsiao & Liou, 2002).

properties

IUPAC Name

N-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10(9)8(11)7-5-3-2-4-6-7/h2-6H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCYTTNKSCQICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287423
Record name N-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylbenzohydrazide

CAS RN

1483-24-5
Record name 1483-24-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50991
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methylhydrazine (0.212 ml, 4.0 mmol) was dissolved in dichloromethane (10 ml) and was treated dropwise with benzoylchloride (0.232 ml, 2.0 mmol) in dichloromethane (5 ml). After stirring for 0.5h the solution was evaporated to dryness. The residue was partitioned between water and ethyl acetate. The organic phase was dried and evaporated under reduced pressure to give the title compound (0.20 g, 65%); δH (CDCl3) 3.13 (3H, s), 4.5 (2H, brs), and 7.30 (5H, s).
Name
Methylhydrazine
Quantity
0.212 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.232 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
0.5h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
X Zhang - Acta Crystallographica Section E: Structure Reports …, 2012 - scripts.iucr.org
In the title molecule, C8H10N2O2, there is an intramolecular hydrogen bond involving the hydroxy group and the O atom of the carbonyl group. The dihedral angle between the …
Number of citations: 2 scripts.iucr.org
AKN Alencar, SL Pereira, FE da Silva… - J Pulmon Resp …, 2013 - researchgate.net
… This study examined the therapeutic effects of (E)-N’-(3,4-dimethoxybenzylidene)-3,4-dimethoxy-N-methylbenzohydrazide (LASSBio-1366) on monocrotaline-induced pulmonary …
Number of citations: 6 www.researchgate.net
M Szczesio, A Olczak, K Gobis, H Foks… - … Section C: Crystal …, 2012 - scripts.iucr.org
… To 3,4-dichloro-N′-methylbenzohydrazide suspended in methanol, triethylamine and CS 2 were added and stirred at room temperature until fully dissolved. Next, the respective iodide …
Number of citations: 7 scripts.iucr.org
M Szczesio, A Olczak, K Gobis, H Foks… - … Section C: Crystal …, 2012 - scripts.iucr.org
… N 2 OS 2 , (D2), dimethyl (3,4-dichlorobenzoyl)-1-methylcarbonohydrazonodithioate, C 11 H 12 Cl 2 N 2 OS 2 , (D3), 3,4-dichloro-N′-(1,3-dithiolan-2-ylidene)-N-methylbenzohydrazide…
Number of citations: 10 scripts.iucr.org
GC Montes, N Hammes, MD da Rocha… - … of Pharmacology and …, 2016 - ASPET
… In vitro, (E)-N′-(3,4-dimethoxybenzylidene)-N-methylbenzohydrazide (LASSBio-1359) has exhibited anti-TNF-α properties, and in vivo these effects are mediated via activation of …
Number of citations: 22 jpet.aspetjournals.org
WH Wang, WY Shao, JY Sang, X Li, X Yu… - …, 2023 - ACS Publications
… Signal peaks at δ 8.48 and 2.26 in the 1 H NMR spectrum indicated the formation of N-methylenebenzohydrazide and N-methylbenzohydrazide, respectively (Figure 3). To investigate …
Number of citations: 0 pubs.acs.org
M Szczesio, I Korona-Głowniak, K Gobis - Journal of Molecular Structure, 2018 - Elsevier
… Appropriate benzohydrazide or N-methylbenzohydrazide (2.5 mmol) was suspended in 5 cm 3 methanol and 0.87 cm 3 TEA (6.25 mmol) and 0.23 cm 3 CS 2 (3.75 mmol) were added. …
Number of citations: 3 www.sciencedirect.com
DKC Silva, JS Teixeira, DRM Moreira… - Frontiers in …, 2020 - frontiersin.org
… LASSBio-1386, a NAH derivative (E)-N'-(3,4-dimethoxybenzylidene)-4-methoxy-N-methylbenzohydrazide, presented a strong immunomodulatory action via NF-κB pathway inhibition …
Number of citations: 9 www.frontiersin.org
M He, JM Lehn - Journal of the American Chemical Society, 2019 - ACS Publications
… Finally a third four component DCL[3] was studied in the same conditions as for DCL[1] and DCL[2] above, based on the components A3, A4, B1, and the N-methylbenzohydrazide B3 (…
Number of citations: 33 pubs.acs.org
KG Guggenheim, JD Butler, PP Painter… - The Journal of …, 2011 - ACS Publications
… Hydrazinolysis of methyl benzoate with methyl hydrazine was also unsuccessful in providing N′-methylbenzohydrazide 17 (Scheme 4). In contrast, hydrazinolysis of methyl pyrazine-2-…
Number of citations: 15 pubs.acs.org

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